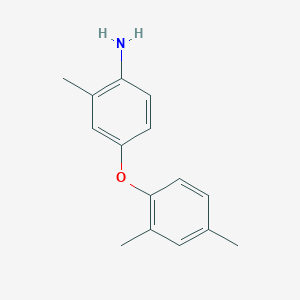
4-(2,4-Dimethylphenoxy)-2-methylaniline
描述
4-(2,4-Dimethylphenoxy)-2-methylaniline is an organic compound with the molecular formula C15H17NO It is a derivative of aniline, where the aniline core is substituted with a 2,4-dimethylphenoxy group at the para position and a methyl group at the ortho position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethylphenoxy)-2-methylaniline typically involves the following steps:
Nitration of 2,4-dimethylphenol: The starting material, 2,4-dimethylphenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2,4-dimethyl-6-nitrophenol.
Reduction of nitro group: The nitro group in 2,4-dimethyl-6-nitrophenol is reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid, yielding 2,4-dimethyl-6-aminophenol.
Etherification: The amino group is then protected, and the phenol group is etherified with 2-chloro-4-methylphenol in the presence of a base like potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk nitration and reduction: Using large reactors for the nitration and reduction steps to handle significant quantities of starting materials.
Continuous flow reactors: Employing continuous flow reactors for the etherification step to enhance efficiency and yield.
Purification: Utilizing industrial-scale purification techniques such as crystallization and distillation to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-(2,4-Dimethylphenoxy)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides to yield the corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
科学研究应用
4-(2,4-Dimethylphenoxy)-2-methylaniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the development of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(2,4-Dimethylphenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolic processes.
相似化合物的比较
Similar Compounds
4-(2,4-Dimethylphenoxy)aniline: Similar structure but lacks the methyl group at the ortho position.
2,4-Dimethylphenoxyacetic acid: Contains a carboxylic acid group instead of an aniline group.
2,4-Dimethylphenol: The parent compound without the aniline substitution.
Uniqueness
4-(2,4-Dimethylphenoxy)-2-methylaniline is unique due to the presence of both the 2,4-dimethylphenoxy group and the ortho-methyl group on the aniline core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
属性
IUPAC Name |
4-(2,4-dimethylphenoxy)-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-10-4-7-15(12(3)8-10)17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBJUVQDHFHLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC(=C(C=C2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


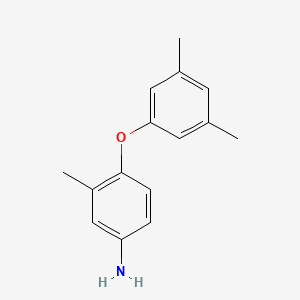
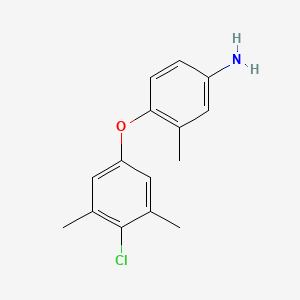

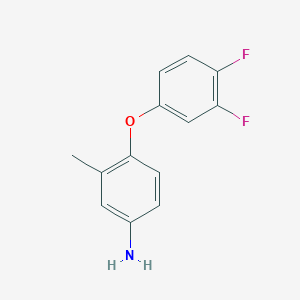
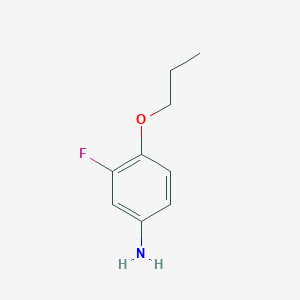
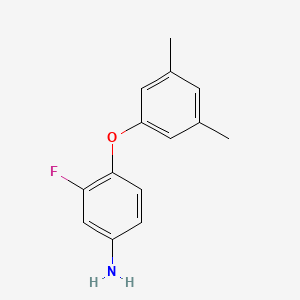

![3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3172818.png)
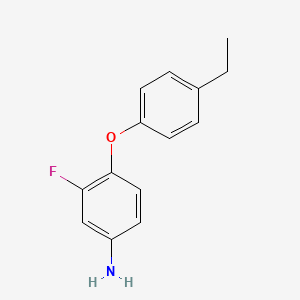
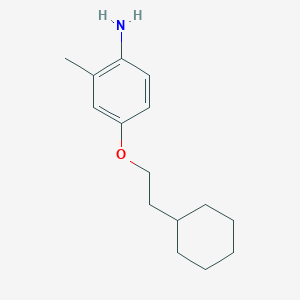
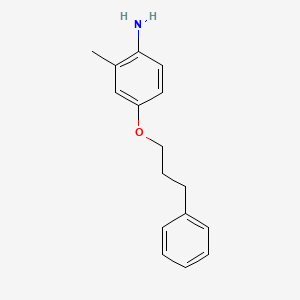
![4-([1,1'-Biphenyl]-2-yloxy)-2-methylphenylamine](/img/structure/B3172845.png)
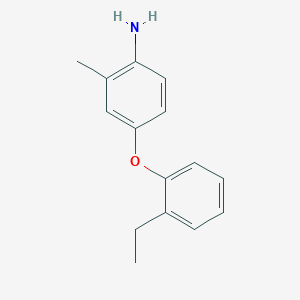
![N-[3-(4-Amino-3-methylphenoxy)phenyl]acetamide](/img/structure/B3172862.png)
